Cas no 112611-87-7 (Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)-)
Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)-
- 4-bromo-2-fluoro-1-isopropylbenzene
- 1-bromo-3-fluoro-4-i-propylbenzene
- SCHEMBL2550576
- PAYWIMMOVUPBHF-UHFFFAOYSA-N
- EN300-741218
- F52298
- 112611-87-7
- GS2611
- A1-23391
- DTXSID201270515
- 4-Bromo-2-fluoro-1-(1-methylethyl)benzene
- MEA61187
- 843-566-1
- DTXCID201701116
- 4-bromo-2-fluoro-1-propan-2-ylbenzene
- MFCD20482704
- Z1486025406
- 4-Bromo-2-fluoro-1-(propan-2-yl)benzene
- DB-205753
-
- Inchi: 1S/C9H10BrF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
- InChI Key: PAYWIMMOVUPBHF-UHFFFAOYSA-N
- SMILES: C1(C(C)C)=CC=C(Br)C=C1F
Computed Properties
- Exact Mass: 215.99499Da
- Monoisotopic Mass: 215.99499Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0058-5g |
4-bromo-2-fluoro-1-isopropylbenzene |
112611-87-7 | 95% | 5g |
$1543 | 2023-09-07 | |
| Enamine | EN300-741218-0.05g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 0.05g |
$155.0 | 2023-05-03 | |
| Enamine | EN300-741218-0.1g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 0.1g |
$232.0 | 2023-05-03 | |
| Enamine | EN300-741218-0.25g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 0.25g |
$331.0 | 2023-05-03 | |
| Enamine | EN300-741218-0.5g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 0.5g |
$524.0 | 2023-05-03 | |
| Enamine | EN300-741218-1.0g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 1g |
$671.0 | 2023-05-03 | |
| Enamine | EN300-741218-2.5g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 2.5g |
$1315.0 | 2023-05-03 | |
| Enamine | EN300-741218-5.0g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 5g |
$1945.0 | 2023-05-03 | |
| Enamine | EN300-741218-10.0g |
4-bromo-2-fluoro-1-(propan-2-yl)benzene |
112611-87-7 | 95% | 10g |
$2884.0 | 2023-05-03 | |
| 1PlusChem | 1P00927B-100mg |
4-bromo-2-fluoro-1-isopropylbenzene |
112611-87-7 | 95% | 100mg |
$281.00 | 2023-12-26 |
Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)- Suppliers
Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)-
Introduction to Benzene, 4-bromo-2-fluoro-1-(1-methylethyl) (CAS No. 112611-87-7)
Benzene, 4-bromo-2-fluoro-1-(1-methylethyl), identified by its Chemical Abstracts Service number (CAS No. 112611-87-7), is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a bromine substituent at the 4-position and a fluoro group at the 2-position, along with an isopropyl group at the 1-position, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of Benzene, 4-bromo-2-fluoro-1-(1-methylethyl) contributes to its reactivity and potential applications in various chemical transformations. The presence of both electronegative fluoro and electrophilic bromo atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials science.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their diverse biological activities. The bromo and fluoro substituents in Benzene, 4-bromo-2-fluoro-1-(1-methylethyl) can modulate the pharmacokinetic properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to extensive research into optimizing synthetic routes for such compounds to facilitate drug discovery efforts.
One of the most compelling applications of this compound is in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that derivatives of Benzene, 4-bromo-2-fluoro-1-(1-methylethyl) can interfere with key enzymatic pathways in pathogens or cancer cells, offering promising leads for new treatments.
The synthesis of Benzene, 4-bromo-2-fluoro-1-(1-methylethyl) involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps often include halogenation reactions, fluorination processes, and alkylations using isopropyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired framework while maintaining high selectivity and yield.
Recent advancements in computational chemistry have further enhanced the understanding of Benzene, 4-bromo-2-fluoro-1-(1-methylethyl)'s reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic distribution and interaction with biological targets. These insights are crucial for designing more effective synthetic strategies and predicting the biological activity of derived compounds.
The role of fluoro substituents in medicinal chemistry cannot be overstated. Their ability to enhance metabolic stability and binding affinity has made them indispensable in drug design. In the context of Benzene, 4-bromo-2-fluoro-1-(1-methylethyl), the combination with a bromo group at the 4-position creates a highly versatile scaffold for further functionalization. This has been exploited in various research projects aimed at developing next-generation pharmaceuticals.
Industrial applications of this compound are also emerging. Its use as an intermediate in fine chemical synthesis has enabled the production of high-value specialty chemicals used in coatings, adhesives, and electronic materials. The ability to precisely control its structure allows for tailored properties that meet specific industrial requirements.
The environmental impact of synthesizing and utilizing halogenated aromatic compounds is an area of growing concern. However, efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. Catalytic processes and flow chemistry techniques are being explored as sustainable alternatives to traditional batch reactions.
Future research directions for Benzene, 4-bromo-2-fluoro-1-(1-methylethyl) include exploring its potential in material science applications beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, studying its behavior under different reaction conditions could uncover new synthetic pathways or reveal unexpected reactivity patterns.
In conclusion,Benzene, 4-bromo-2-fluoro-1-(1-methylethyl) (CAS No. 112611-87-7) is a multifaceted compound with significant implications in both academic research and industrial applications. Its structural features enable diverse chemical transformations that are crucial for drug discovery and material development. As research continues to uncover new possibilities for this compound,its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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